molecular formula C20H38N2O B11370066 4-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}cyclohexanecarboxamide

4-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}cyclohexanecarboxamide

Cat. No.: B11370066
M. Wt: 322.5 g/mol
InChI Key: IXCLHUBHMUPSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BUTYL-N-{[1-(DIMETHYLAMINO)CYCLOHEXYL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a cyclohexane ring substituted with a butyl group, a dimethylamino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BUTYL-N-{[1-(DIMETHYLAMINO)CYCLOHEXYL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

    Substitution Reactions: The butyl group and the dimethylamino group are introduced through substitution reactions. For example, the butyl group can be added via Friedel-Crafts alkylation, while the dimethylamino group can be introduced through nucleophilic substitution.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products include butanol, butanal, and butanoic acid.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

4-BUTYL-N-{[1-(DIMETHYLAMINO)CYCLOHEXYL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-{[1-(DIMETHYLAMINO)CYCLOHEXYL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group may play a role in binding to these targets, while the carboxamide group can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Dimethylcyclohexylamine: Shares the dimethylamino group and cyclohexane ring but lacks the butyl and carboxamide groups.

    Methylcyclohexane: Similar cyclohexane ring structure but lacks the functional groups present in the target compound.

    AH-7921: Contains a dimethylamino group and a cyclohexane ring but differs in other substituents.

Uniqueness: 4-BUTYL-N-{[1-(DIMETHYLAMINO)CYCLOHEXYL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H38N2O

Molecular Weight

322.5 g/mol

IUPAC Name

4-butyl-N-[[1-(dimethylamino)cyclohexyl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H38N2O/c1-4-5-9-17-10-12-18(13-11-17)19(23)21-16-20(22(2)3)14-7-6-8-15-20/h17-18H,4-16H2,1-3H3,(H,21,23)

InChI Key

IXCLHUBHMUPSDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.